Thiacycloheptan-3-one 1,1-dioxide
Overview
Description
Thiacycloheptan-3-one 1,1-dioxide is a chemical compound with versatile applications in scientific research . Its unique structure and properties make it a valuable tool for studying organic reactions and synthesizing complex molecules.
Synthesis Analysis
This compound has been used in the synthesis of heterocycles . A one-pot multi-component reaction (MCR) starting from the readily available dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been used to prepare three series of new cyclic sulfones .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 and the InChI key is AYVTTWZAVAGWEX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been used in the synthesis of N,O,S-heterocycles . A number of interesting cases of heterocyclization of dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide into various S,N-heterocycles was reported .Physical and Chemical Properties Analysis
This compound has a molecular weight of 120.13 . It is a solid substance . More specific physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the sources .Scientific Research Applications
Photochemical Properties
The photochemistry of thiacycloheptan-3-one 1,1-dioxide and its derivatives, such as 3,3,6,6-tetramethyl-1-thiacycloheptane-4,5-dione, has been explored in research. These studies indicate a primary photochemical process involving ring contraction, leading to the formation of various compounds including isobutene and carbon monoxide, as well as other unsaturated aldehydes (Kooi, Wynberg, & Kellogg, 1973).
Organometallic Chemistry
In organometallic chemistry, 3,3,6,6-tetramethyl-1-thiacyclohept-4-yne-1,1-dioxide, a derivative of this compound, is used to form dinuclear complexes with copper(I) halides. X-ray diffraction studies of these compounds have provided insights into the nature of the copper–alkyne bond, showing variation in bond strength with different halides (Schulte, Gröger, & Behrens, 1999).
Synthetic Chemistry
This compound and its analogs have shown utility in synthetic chemistry. For instance, on treatment with bases, 1-thiacyclohept-2-ene 1-oxide, a related compound, forms a 2-metallated derivative that reacts with benzaldehyde to yield various high-yield products. These reactions are subject to kinetic control and are influenced by the nature of the substituent used (Crumbie & Ridley, 1981).
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives, such as thiomorpholine 1,1-dioxide, serve as important building blocks. Some compounds with these moieties have entered human clinical trials, demonstrating their significance in the development of new therapeutic agents (Walker & Rogier, 2013).
Mechanism of Action
Target of Action
Thiacycloheptan-3-one 1,1-dioxide primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific signaling pathways.
Mode of Action
It is believed to involve the formation of a covalent bond with the enzyme, leading to a change in its activity .
Biochemical Pathways
Given its target, it is likely to impact pathways involving tyrosine phosphorylation . This can have downstream effects on various cellular processes, including signal transduction, cell cycle progression, and apoptosis.
Result of Action
Given its target, it is likely to modulate cellular processes regulated by tyrosine phosphorylation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially impact its action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thiacycloheptan-3-one 1,1-dioxide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles. It interacts with various enzymes and proteins, facilitating the formation of sulfur-containing heterocyclic compounds. The compound’s interactions are primarily through hydrogen bonding and coordination interactions, which help stabilize the reaction intermediates and enhance the efficiency of the synthesis process .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of ATP-sensitive potassium channels, which are crucial for maintaining cellular homeostasis . Additionally, it has shown potential anti-inflammatory and antiviral activities, making it a compound of interest for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions often result in the modulation of enzymatic activity, which can have downstream effects on various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its biochemical activity, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antiviral activities. At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. It interacts with enzymes such as succinate dehydrogenase and cytochrome c oxidase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in cellular energy production and overall metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy. The compound’s distribution is influenced by its hydrophobicity and ability to form stable complexes with transport proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
Properties
IUPAC Name |
1,1-dioxothiepan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-6-3-1-2-4-10(8,9)5-6/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMNMCXPNZNIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)CC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36165-01-2 | |
Record name | 1lambda6-thiepane-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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